molecular formula C7H13NO3 B12319858 Betonicin;(2S-trans)-; Achillein;(2S-trans)-; Achillein;Betonicine CAS No. 105869-44-1

Betonicin;(2S-trans)-; Achillein;(2S-trans)-; Achillein;Betonicine

Cat. No.: B12319858
CAS No.: 105869-44-1
M. Wt: 159.18 g/mol
InChI Key: MUNWAHDYFVYIKH-UHFFFAOYSA-N
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Description

It is an amino-acid betaine that is trans-4-hydroxy-L-proline zwitterion in which both of the hydrogens attached to the nitrogen have been replaced by methyl groups. The molecular formula of Betonicine is C7H13NO3, and it has a molecular weight of 159.18 g/mol.

Preparation Methods

Betonicine can be isolated from natural sources such as Achillea millefolium and Achillea sibirica the compound can be synthesized through chemical reactions involving the modification of proline derivatives.

Chemical Reactions Analysis

Betonicine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Betonicine has several scientific research applications, particularly in the fields of chemistry, biology, and medicine. In chemistry, it is used as a model compound for studying amino-acid betaines and their properties. In biology, Betonicine is studied for its potential role in plant metabolism and stress responses. In medicine, it has been investigated for its potential therapeutic effects, including anti-inflammatory and antioxidant properties.

Mechanism of Action

The mechanism of action of Betonicine involves its interaction with various molecular targets and pathways. It is believed to exert its effects through modulation of oxidative stress and inflammation pathways. The specific molecular targets and pathways involved in its action are still under investigation.

Comparison with Similar Compounds

Betonicine is similar to other amino-acid betaines such as stachydrine and proline betaine. it is unique in its specific structure and the presence of a hydroxyl group at the 4-position of the pyrrolidine ring. This structural uniqueness contributes to its distinct chemical and biological properties.

Properties

IUPAC Name

4-hydroxy-1,1-dimethylpyrrolidin-1-ium-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO3/c1-8(2)4-5(9)3-6(8)7(10)11/h5-6,9H,3-4H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUNWAHDYFVYIKH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[N+]1(CC(CC1C(=O)[O-])O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601185269
Record name Pyrrolidinium, 2-carboxy-4-hydroxy-1,1-dimethyl-, inner salt
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601185269
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

159.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

105869-44-1
Record name Pyrrolidinium, 2-carboxy-4-hydroxy-1,1-dimethyl-, inner salt
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=105869-44-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Pyrrolidinium, 2-carboxy-4-hydroxy-1,1-dimethyl-, inner salt
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601185269
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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